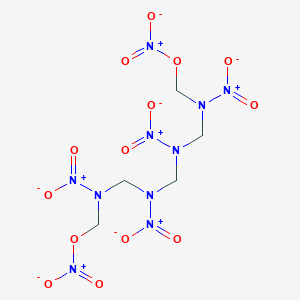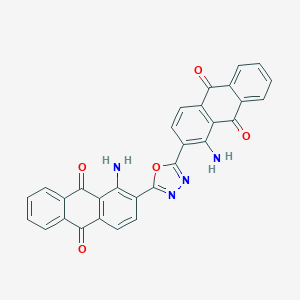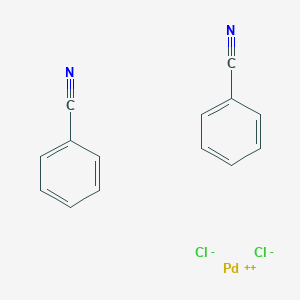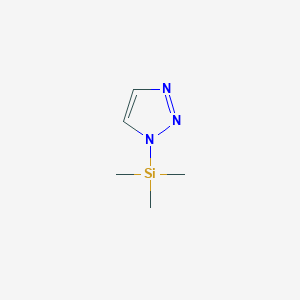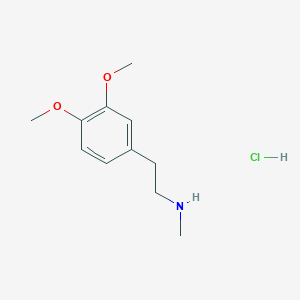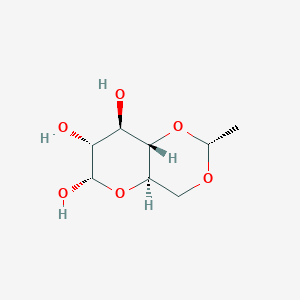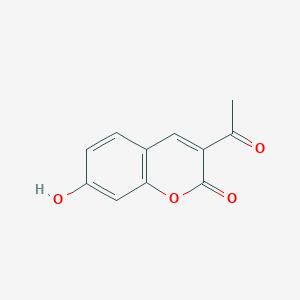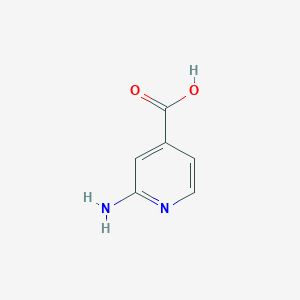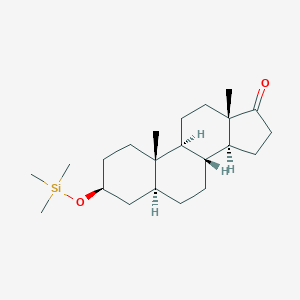
1-(Phenylthio)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylthio)anthraquinone (PTAQ) is a synthetic compound that belongs to the class of anthraquinone derivatives. PTAQ is widely used in scientific research as a fluorescence probe due to its unique spectroscopic properties. The compound exhibits strong absorption in the UV range and emits fluorescence in the visible range, making it an ideal tool for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-(Phenylthio)anthraquinone is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1-(Phenylthio)anthraquinone has a high affinity for hydrophobic regions, such as the lipid bilayer of cell membranes, and can be used to label specific regions of the membrane.
Effets Biochimiques Et Physiologiques
1-(Phenylthio)anthraquinone has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound has been used to study the effects of various drugs and toxins on cells and tissues. 1-(Phenylthio)anthraquinone has also been used to study the role of lipids and proteins in various diseases, such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Phenylthio)anthraquinone in laboratory experiments include its high sensitivity, low toxicity, and ease of use. 1-(Phenylthio)anthraquinone can be used in a variety of experimental conditions, including live-cell imaging and high-throughput screening. However, 1-(Phenylthio)anthraquinone has some limitations, such as its photobleaching and phototoxicity under prolonged exposure to light.
Orientations Futures
The future directions for 1-(Phenylthio)anthraquinone research include the development of new derivatives with improved spectroscopic properties and the application of 1-(Phenylthio)anthraquinone in new areas of research, such as drug discovery and diagnostics. 1-(Phenylthio)anthraquinone can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(Phenylthio)anthraquinone is a versatile and valuable tool for scientific research, with a wide range of applications in biochemistry, cell biology, and physiology. The compound's unique spectroscopic properties make it an ideal tool for studying various biological processes, and its ease of use and low toxicity make it a popular choice for many research laboratories. With continued research and development, 1-(Phenylthio)anthraquinone has the potential to become an even more valuable tool for scientific discovery and innovation.
Applications De Recherche Scientifique
1-(Phenylthio)anthraquinone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and spectroscopy. The compound is commonly used to study the localization and trafficking of proteins and lipids in cells. 1-(Phenylthio)anthraquinone has also been used to study the dynamics of membrane fusion and fission, as well as the activity of ion channels and transporters.
Propriétés
Numéro CAS |
13354-35-3 |
|---|---|
Nom du produit |
1-(Phenylthio)anthraquinone |
Formule moléculaire |
C20H12O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H |
Clé InChI |
FPRGJFFNVANESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
13354-35-3 |
Synonymes |
1-(phenylthio)anthraquinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

